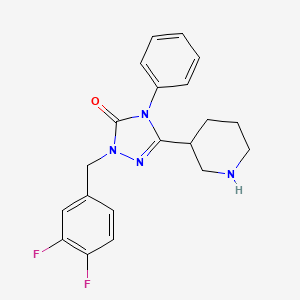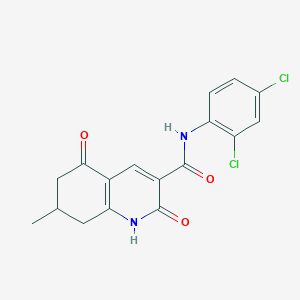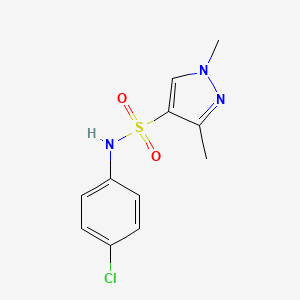![molecular formula C19H24N4O2 B5456169 3-[(2R,3R,6R)-3-(3-methoxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-5-methyl-1,2,4-oxadiazole](/img/structure/B5456169.png)
3-[(2R,3R,6R)-3-(3-methoxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-5-methyl-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2R,3R,6R)-3-(3-methoxyphenyl)-1,5-diazatricyclo[52202,6]undecan-5-yl]-5-methyl-1,2,4-oxadiazole is a complex organic compound with a unique structure that includes a tricyclic core and an oxadiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2R,3R,6R)-3-(3-methoxyphenyl)-1,5-diazatricyclo[52202,6]undecan-5-yl]-5-methyl-1,2,4-oxadiazole typically involves multiple steps
Preparation of the Tricyclic Core: The tricyclic core can be synthesized through a series of cyclization reactions. For example, starting from a suitable precursor, a series of intramolecular cyclizations can be performed under acidic or basic conditions to form the tricyclic structure.
Introduction of the Oxadiazole Ring: The oxadiazole ring can be introduced through a cyclization reaction involving a hydrazide and a nitrile oxide. This step typically requires the use of a suitable catalyst and specific reaction conditions, such as elevated temperatures and controlled pH.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can lead to higher efficiency and consistency in production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of amines. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the tricyclic core. Halogenation and nitration are common substitution reactions that can be performed using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
3-[(2R,3R,6R)-3-(3-methoxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-5-methyl-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its unique structure and potential bioactivity.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as high thermal stability and unique electronic properties.
Biological Research: The compound is used in studies to understand its interaction with biological molecules and its potential effects on cellular processes.
Mecanismo De Acción
The mechanism of action of 3-[(2R,3R,6R)-3-(3-methoxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-5-methyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[(2R,3R,6R)-3-(3-hydroxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-5-methyl-1,2,4-oxadiazole
- 3-[(2R,3R,6R)-3-(3-chlorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-5-methyl-1,2,4-oxadiazole
Uniqueness
The uniqueness of 3-[(2R,3R,6R)-3-(3-methoxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-5-methyl-1,2,4-oxadiazole lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group can enhance its interaction with certain biological targets and may improve its pharmacokinetic properties compared to similar compounds.
Propiedades
IUPAC Name |
3-[(2R,3R,6R)-3-(3-methoxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-5-methyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-12-20-19(21-25-12)23-11-16(14-4-3-5-15(10-14)24-2)18-17(23)13-6-8-22(18)9-7-13/h3-5,10,13,16-18H,6-9,11H2,1-2H3/t16-,17+,18+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXFCQOYNKPVLFC-RCCFBDPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)N2CC(C3C2C4CCN3CC4)C5=CC(=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=NO1)N2C[C@H]([C@@H]3[C@H]2C4CCN3CC4)C5=CC(=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-amino-N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}butanamide](/img/structure/B5456089.png)


![6-[3-(1,2-dihydroacenaphthylen-5-ylcarbonyl)piperidin-1-yl]pyrazine-2-carboxamide](/img/structure/B5456117.png)
![(2R*,3S*,6R*)-5-(cyclopropylcarbonyl)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5456119.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-amine](/img/structure/B5456121.png)
![N-[(4-bromophenyl)methyl]-1-propylpiperidin-4-amine](/img/structure/B5456128.png)
![4-(4-FLUOROBENZOYL)-3-HYDROXY-1-[3-(MORPHOLIN-4-YL)PROPYL]-5-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE](/img/structure/B5456134.png)
![6-methyl-3-(propylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5456152.png)
![N-benzyl-4-[2-methoxy-4-(1-propen-1-yl)phenoxy]-N-methyl-1-butanamine oxalate](/img/structure/B5456153.png)

![ethyl 7-amino-6-cyano-8-(2-fluorobenzylidene)-3-(2-fluorophenyl)-4-oxo-3,4-dihydro-8H-pyrrolo[2,1-c][1,4]thiazine-1-carboxylate](/img/structure/B5456167.png)
![2-[4-[2-(2,6,6-Trimethylcyclohexen-1-yl)ethyl]piperazin-1-yl]ethanol](/img/structure/B5456194.png)
![3-(allylthio)-6-(3-phenoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5456199.png)
